8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Quinoline ring construction: This step often involves cyclization reactions using appropriate starting materials.
Functional group modifications: Introduction of the methoxy, nitrophenyl, and tolyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or tolyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinoline derivatives: Other compounds in this class may share similar structural features and biological activities.
Nitrophenyl derivatives: Compounds with nitrophenyl groups may exhibit similar reactivity and applications.
Methoxy-substituted aromatics: These compounds often have similar chemical properties and reactivity.
Uniqueness
The uniqueness of 8-methoxy-1-(3-nitrophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific combination of functional groups and the resulting biological and chemical properties
For detailed and specific information, consulting scientific literature and databases would be essential
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-15-6-8-16(9-7-15)23-21-14-25-22-11-10-19(31-2)13-20(22)24(21)27(26-23)17-4-3-5-18(12-17)28(29)30/h3-14H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVQEDNWQPUNMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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